3-(Cholamidopropyl)-1,1-dimethamine

Description

Significance of Amphiphiles in Biological Systems Research

Amphiphilic molecules, which include detergents, are fundamental to the study of biological systems. anilocus.org Their dual nature allows them to interact with both aqueous environments and lipid-rich structures like cell membranes. anilocus.org This property is essential for overcoming the challenge of studying membrane proteins, which are notoriously difficult to isolate in their native, functional state due to their hydrophobic nature. sigmaaldrich.com Amphiphiles create a microenvironment that mimics the lipid bilayer, thereby solubilizing membrane proteins and keeping them stable in solution for further investigation. sigmaaldrich.comhuji.ac.il The self-assembly of amphiphiles into structures like micelles is a key aspect of their utility in mimicking biological systems and has broad applications in nanotechnology and drug delivery. anilocus.orgresearchgate.net

Classification and Theoretical Framework of Detergent Functionality in Biomolecular Studies

Detergents are broadly classified based on the charge of their hydrophilic head group into ionic, non-ionic, and zwitterionic categories. thermofisher.comagscientific.com

Ionic detergents possess a net positive (cationic) or negative (anionic) charge. agscientific.com They are powerful solubilizing agents but are often denaturing, meaning they can disrupt the native structure and function of proteins. thermofisher.comagscientific.com

Non-ionic detergents have uncharged, hydrophilic head groups. sigmaaldrich.com They are considered mild and non-denaturing because they typically break lipid-lipid and lipid-protein interactions but leave protein-protein interactions intact. sigmaaldrich.com

Zwitterionic detergents represent a unique class that contains both a positive and a negative charge on their head group, resulting in a net neutral charge. agscientific.com This characteristic gives them a blend of the properties of both ionic and non-ionic detergents. agscientific.com They are effective at breaking protein-protein interactions, similar to ionic detergents, but are generally less denaturing, making them a preferred choice for studies where preserving the native protein structure and function is critical. sigmaaldrich.comagscientific.com

The functionality of detergents in biomolecular studies is centered around the formation of micelles. Above a specific concentration, known as the critical micelle concentration (CMC), detergent monomers aggregate to form these spherical structures. creative-proteomics.com The hydrophobic tails of the detergent molecules orient towards the core of the micelle, creating a hydrophobic environment, while the hydrophilic heads face the aqueous solution. creative-proteomics.com This arrangement allows for the encapsulation and solubilization of hydrophobic molecules, such as membrane proteins, within the aqueous environment. creative-proteomics.com

Role of 3-(Cholamidopropyl)-1,1-dimethamine as a Zwitterionic Amphiphile in Research Contexts

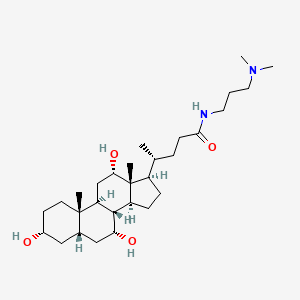

This compound is a zwitterionic amphiphile that serves as a useful intermediate in the synthesis of other important biochemical reagents. Its structure, derived from cholic acid, features a rigid steroidal backbone as the hydrophobic region and a flexible propyl-dimethylamine chain as the hydrophilic part. While not as commonly used directly as a detergent itself, it is a precursor to the widely used zwitterionic detergent CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate). pnas.orgwikipedia.org The synthesis of CHAPS involves the reaction of this compound with 1,3-propane sultone. pnas.org

CHAPS, the derivative of this compound, is highly valued in biochemical research for its ability to solubilize membrane proteins while preserving their native conformation and activity. creative-proteomics.comvivantechnologies.com It is particularly useful in techniques like isoelectric focusing and two-dimensional electrophoresis due to its neutral charge over a broad pH range and its ability to be easily removed by dialysis. vivantechnologies.comserva.de The properties of CHAPS, and by extension the importance of its precursor this compound, highlight the critical role of zwitterionic detergents in advancing our understanding of protein structure and function.

Physicochemical Properties of this compound

The physicochemical properties of this compound are foundational to its role as a chemical intermediate. Below is a table summarizing its key characteristics.

| Property | Value |

| IUPAC Name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |

| Synonyms | (3,5,7,12)-N-[3-(Dimethylamino)propyl]-3,7,12-trihydroxy-cholan-24-amide |

| Molecular Formula | C29H52N2O4 |

| Molecular Weight | 492.73 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 167-170ºC |

| Solubility | Soluble in Chloroform, DMSO |

Data sourced from Alfa Chemistry alfa-chemistry.com, BOC Sciences , and Shanghai Hanhong Chemical Co.,Ltd. e-biochem.com

Synthesis and Manufacturing of this compound

The synthesis of this compound is a multi-step process that begins with cholic acid, a naturally occurring bile acid. The general synthetic route involves the activation of the carboxylic acid group of cholic acid, followed by amidation with 3-(dimethylamino)-1-propylamine.

A common method for this synthesis involves the use of a coupling agent to facilitate the formation of the amide bond. For instance, cholic acid can be reacted with ethyl chloroformate in the presence of a base like triethylamine (B128534) to form a mixed anhydride. This activated intermediate then readily reacts with 3-(dimethylamino)-1-propylamine to yield the desired product, this compound. pnas.org The reaction is typically carried out in an anhydrous organic solvent such as tetrahydrofuran. pnas.org

The purification of the final product often involves extraction and crystallization techniques to remove any unreacted starting materials and byproducts. The purity of the compound can be assessed using methods like thin-layer chromatography. pnas.org

Applications in Biochemical Research

While this compound itself is primarily a synthetic intermediate, its derivative, CHAPS, has extensive applications in biochemical research.

Solubilization and Stabilization of Membrane Proteins

CHAPS is a non-denaturing zwitterionic detergent that is highly effective at solubilizing and stabilizing membrane proteins. creative-proteomics.comvivantechnologies.com Its rigid steroidal structure is believed to contribute to its milder, less denaturing properties compared to other detergents. unc.edu This makes it an ideal choice for studies that require the maintenance of a protein's native structure and function. creative-proteomics.com For example, it has been successfully used to extract and maintain the activity of the serotonin (B10506) 5-HT1A receptor. nih.gov

Protein Extraction and Purification

The ability of CHAPS to break protein-protein interactions without causing significant denaturation makes it a valuable tool in protein extraction and purification. sigmaaldrich.comunc.edu It is frequently used in lysis buffers to release proteins from cells and tissues. serva.dethermofisher.com Its high critical micelle concentration and small micellar molecular weight also mean that it can be easily removed from protein samples by dialysis, which is a significant advantage in purification protocols. vivantechnologies.com

Electrophoretic Techniques

CHAPS is widely used in various electrophoretic techniques, particularly in two-dimensional (2D) electrophoresis and isoelectric focusing (IEF). vivantechnologies.comserva.de In 2D electrophoresis, which separates proteins based on both their isoelectric point and molecular weight, CHAPS is a key component of the sample solubilization buffer. asm.org Its zwitterionic nature ensures that it does not interfere with the separation of proteins based on charge. serva.de A typical sample solution for IEF often contains 4% CHAPS along with urea (B33335) and a reducing agent. vivantechnologies.com

Structural and Functional Analysis of this compound Micelles

The micellar properties of the derivative CHAPS are crucial to its function.

Micelle Morphology and Size

CHAPS forms small, well-defined micelles in aqueous solutions. The aggregation number, which is the number of detergent molecules in a single micelle, is relatively low, typically around 10. fishersci.at The micellar molecular weight is approximately 6149 g/mol . fishersci.at The small size of these micelles is advantageous for many applications as it allows for easier removal by dialysis. vivantechnologies.com Small-angle X-ray scattering (SAXS) studies have been used to determine the size and shape of detergent micelles, providing insights into their structure. researchgate.net

Solubilization Mechanism of Biomolecules

The solubilization of biomolecules, particularly membrane proteins, by CHAPS micelles involves the partitioning of the hydrophobic regions of the protein into the hydrophobic core of the micelle. huji.ac.il The rigid steroidal backbone of CHAPS provides a hydrophobic surface that can interact with the transmembrane domains of the protein, effectively shielding them from the aqueous environment. huji.ac.il The hydrophilic head groups of the CHAPS molecules face outwards, ensuring the solubility of the protein-detergent complex. huji.ac.il This process allows for the extraction of membrane proteins from the lipid bilayer in a soluble and often functionally active state. sigmaaldrich.com

Comparative Analysis with Other Zwitterionic Detergents

CHAPS, derived from this compound, is often compared to other zwitterionic detergents, such as CHAPSO and various sulfobetaines.

Advantages and Disadvantages of this compound-derived CHAPS

Advantages:

Non-denaturing: CHAPS is known for its mildness and ability to preserve the native structure and function of proteins. creative-proteomics.comvivantechnologies.com

Effective Solubilization: It is efficient at solubilizing a wide range of membrane proteins. nih.gov

Dialyzable: Its high CMC and small micelle size facilitate its removal from samples. vivantechnologies.com

pH Insensitive: As a zwitterion, it maintains a neutral charge over a broad pH range, making it suitable for techniques like IEF. serva.de

Low UV Absorbance: CHAPS has low absorbance in the ultraviolet region, which is beneficial for spectrophotometric monitoring of proteins. wikipedia.org

Disadvantages:

Cost: Compared to some other detergents, CHAPS can be more expensive.

Potential for Incomplete Solubilization: While generally effective, it may not be the optimal detergent for every membrane protein.

Comparison with Other Common Zwitterionic Detergents

| Detergent | Critical Micelle Concentration (CMC) (mM) | Micelle Molecular Weight ( g/mol ) | Aggregation Number | Key Features |

| CHAPS | 8 - 10 | 6149 | 10 | Non-denaturing, dialyzable, good for IEF and 2D electrophoresis. vivantechnologies.comfishersci.at |

| CHAPSO | 8 | ~7000 | 11 | Structurally similar to CHAPS with an additional hydroxyl group, also non-denaturing. wikipedia.orgthermofisher.com |

| LDAO | 1-2 | - | - | Zwitterionic detergent used in the first solved membrane protein structure. mdpi.com |

This comparative data highlights that while CHAPS has a relatively high CMC, its small micelle size and non-denaturing properties make it a versatile and widely used detergent in biochemical research.

Structure

3D Structure

Properties

IUPAC Name |

(4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52N2O4/c1-18(7-10-26(35)30-13-6-14-31(4)5)21-8-9-22-27-23(17-25(34)29(21,22)3)28(2)12-11-20(32)15-19(28)16-24(27)33/h18-25,27,32-34H,6-17H2,1-5H3,(H,30,35)/t18-,19+,20-,21-,22+,23+,24-,25+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOVEIUMHBMREZ-JSAKOLFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCCN(C)C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCCN(C)C)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675748 | |

| Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76555-98-1 | |

| Record name | (4R)-N-[3-(dimethylamino)propyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Interfacial Dynamics of 3 Cholamidopropyl 1,1 Dimethamine Interactions with Biomolecules

Principles of Detergent Micellization and Critical Micelle Concentration in Biomolecular Solubilization

Detergents are amphiphilic molecules, meaning they possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. biolinscientific.com In aqueous solutions, these molecules self-assemble to minimize the unfavorable contact between their hydrophobic tails and water. wikipedia.org Initially, at low concentrations, detergent monomers accumulate at the air-water interface, reducing the surface tension. biolinscientific.com

As the concentration increases, a threshold is reached where the interface becomes saturated, and the monomers begin to form spherical aggregates called micelles in the bulk solution. biolinscientific.comwikipedia.org This specific concentration is known as the Critical Micelle Concentration (CMC) . wikipedia.org Above the CMC, any additional detergent monomers added to the solution will primarily form more micelles. wikipedia.org The CMC is a crucial characteristic of a detergent, as micelle formation is the primary mechanism for solubilizing water-insoluble molecules like membrane proteins and lipids. gbiosciences.com The hydrophobic cores of the micelles create a microenvironment that can encapsulate the hydrophobic regions of integral membrane proteins, effectively extracting them from the lipid bilayer. sigmaaldrich.com

CHAPS is characterized by a relatively high CMC, which is advantageous for many laboratory applications. agscientific.comavantiresearch.com A high CMC facilitates the removal of the detergent from protein solutions via dialysis. agscientific.comfishersci.ptavantiresearch.com The number of individual detergent molecules that form a single micelle is known as the aggregation number. agscientific.com

Below is a table summarizing key physicochemical properties of 3-(Cholamidopropyl)-1,1-dimethamine.

| Property | Value | Source(s) |

| Chemical Name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | fishersci.pt |

| Molecular Weight | ~614.9 g/mol | agscientific.comfishersci.pt |

| Detergent Class | Zwitterionic | fishersci.pt |

| Critical Micelle Concentration (CMC) | 6–10 mM in water | agscientific.comfishersci.ptavantiresearch.comaatbio.comvivantechnologies.com |

| Aggregation Number (Nagg) | ~10 | fishersci.ptagscientific.comaatbio.com |

| Micelle Molecular Weight | ~6150 Da | agscientific.comfishersci.ptavantiresearch.com |

Mechanisms of this compound Interaction with Lipid Bilayers and Integral Membrane Proteins

The solubilization of a biological membrane is a multi-stage process driven by the partitioning of detergent monomers into the lipid bilayer. sigmaaldrich.com Due to its structure as a "facial" detergent with a hydrophilic side and a hydrophobic back, CHAPS is thought to interact with membranes in a specific manner. nih.govresearchgate.net

The proposed mechanism involves the following steps:

Monomer Partitioning : At concentrations below and near the CMC, CHAPS monomers insert themselves into the outer leaflet of the lipid bilayer. Studies on erythrocyte membranes indicate that CHAPS has a relatively low affinity for the membrane and does not deeply penetrate the lipid bilayer, instead binding in a flat orientation on the surface. nih.govresearchgate.net This initial binding causes minimal disorder to the membrane's lipid structure at sub-solubilizing concentrations. nih.gov

Membrane Saturation and Destabilization : As the concentration of CHAPS in the bilayer increases, the membrane becomes saturated. This leads to the destabilization of the bilayer structure. For CHAPS, the dissolution of the bilayer only begins after a critical lipid-to-detergent ratio is reached. cmu.edu

Mixed Micelle Formation : The destabilized bilayer breaks apart, forming mixed micelles that contain lipids, detergent molecules, and integral membrane proteins. sigmaaldrich.com These protein-lipid-detergent complexes are soluble in the aqueous buffer, effectively extracting the protein from its native membrane environment. sigmaaldrich.com The zwitterionic nature of CHAPS is particularly effective at breaking protein-protein interactions while being mild enough to often preserve the protein's native conformation and activity. agscientific.comfishersci.ptfluidscienceltd.com

Research has shown that CHAPS is highly effective in solubilizing integral membrane proteins for applications like 2D gel electrophoresis and reconstituting functional proteins. fluidscienceltd.comresearchgate.net Its ability to form small micelles and be easily removed makes it a preferred choice for isolating active membrane proteins. avantiresearch.com

Influence of Solution Parameters on this compound Performance in Protein Systems

The effectiveness of CHAPS as a solubilizing agent is significantly influenced by the composition of the solution, including pH, ionic strength (salt concentration), and temperature. acs.orgnih.gov

pH : CHAPS is effective over a broad pH range (pH 2-12). fishersci.pt However, detailed studies using isothermal titration calorimetry show that in buffer solutions (pH 3.0, 6.8, and 7.8), its CMC remains very similar to its value in pure water. acs.orgnih.gov This suggests that over a common experimental pH range, its fundamental micellization behavior is stable.

Ionic Strength : The presence of salt has a more pronounced effect. Increasing the concentration of NaCl has been shown to decrease the CMC of CHAPS. nih.govnih.gov For instance, the CMC can decrease from approximately 6.4 mM in the absence of salt to 4.1 mM in the presence of 1.5 M NaCl. nih.gov This occurs because the salt ions can shield the electrostatic interactions between the zwitterionic head groups, promoting easier micelle formation. acs.orgnih.gov This phenomenon can be critical for applications like receptor solubilization, where high salt conditions might allow for effective solubilization at what would otherwise be a pre-micellar detergent concentration. nih.gov The solubilization efficiency of CHAPS for certain proteins, like the integral membrane protein lysophospholipid:acyl-CoA acyltransferase, has been observed to increase with higher salt concentrations. nih.gov

Temperature : The micellization of CHAPS is also temperature-dependent. Studies have found that an increase in temperature leads to a decrease in the CMC, indicating that the micellization process is exothermic. acs.orgnih.govnih.gov This is somewhat different from many conventional ionic surfactants where micellization is often endothermic at lower temperatures. acs.orgnih.gov This behavior is attributed to the increasing intensity of van der Waals interactions between the hydrophobic parts of the molecules at higher temperatures. researchgate.net

The following table summarizes the observed effects of solution parameters on the CMC of CHAPS.

| Parameter | Effect on CMC | Mechanism/Observation | Source(s) |

| Increasing Salt (e.g., NaCl) | Decreases | Shielding of head group charges promotes aggregation. Logarithm of CMC shows a linear relationship with salt concentration. | nih.govnih.gov |

| Increasing Temperature | Decreases | Micellization is an exothermic process, favored at higher temperatures. | acs.orgnih.govnih.gov |

| pH (in buffered solutions) | Minimal Change | CMC in buffer solutions (pH 3.0-7.8) is similar to that in water. | acs.orgnih.gov |

Understanding these influences allows for the fine-tuning of experimental conditions to optimize protein extraction and maintain protein stability. nih.gov

Applications of 3 Cholamidopropyl 1,1 Dimethamine in Membrane Protein Research and Biochemistry

Solubilization and Extraction Methodologies for Integral Membrane Proteins

CHAPS is widely employed for the solubilization of membrane proteins and for disrupting protein-protein interactions. sigmaaldrich.comapexbt.com Its effectiveness stems from its nature as a non-denaturing, zwitterionic detergent which combines the advantageous properties of both sulfobetaine-type and bile salt detergents. agscientific.com

Optimization Strategies for 3-(Cholamidopropyl)-1,1-dimethamine-Mediated Protein Solubilization

The successful solubilization of membrane proteins using CHAPS hinges on carefully optimizing several experimental parameters. Key factors include the detergent concentration, ionic strength of the buffer, and the presence of other additives.

Concentration: The concentration of CHAPS is a critical factor. Typically, concentrations ranging from 1% to 4% (w/v) are used, particularly in applications like isoelectric focusing (IEF). sigmaaldrich.com For solubilizing specific enzymes, such as polygalacturonic acid synthase from pea epicotyls, an optimal concentration of 20 mM CHAPS was found to yield maximum enzyme activity. researchgate.net Research has shown that increasing the CHAPS concentration in the rehydration buffer can enhance the solubility of proteins by solubilizing hydrophobic residues exposed during denaturation. longdom.org However, the optimal concentration can be sample-dependent. For instance, in the analysis of Chinese hamster ovary (CHO) cell lysates, a CHAPS concentration of at least 2% was found to be optimal for protein recovery. nih.gov

Ionic Strength: The critical micelle concentration (CMC) of CHAPS, the concentration at which detergent monomers begin to form micelles, is dependent on the ionic strength of the solution. nih.gov The CMC of CHAPS decreases as the concentration of salt, such as NaCl, increases. nih.gov For example, the CMC of CHAPS is 6.41 mM in the absence of salt and decreases to 4.10 mM in the presence of 1.5 M NaCl. nih.gov This property is significant because optimal solubilization of some membrane receptors, like the serotonin (B10506) receptor 5-HT1A, can be achieved at pre-micellar concentrations of CHAPS under high salt conditions. nih.gov

Additives: The efficiency of CHAPS-mediated solubilization can be enhanced by using it in combination with other molecules. A commonly used sample solution for isoelectric focusing consists of 8 M urea (B33335), 4% CHAPS, 50-100 mM dithiothreitol (B142953) (DTT), and 40 mM Tris. sigmaaldrich.com The combination of CHAPS with other detergents or lipids can also be beneficial. For example, a mixture of 3% CHAPS with 0.5% LPC (lysophosphatidylcholine) and 0.5% MEGA 10 was found to be more effective at extracting membrane proteins and maintaining their solubility during IEF than using CHAPS alone. nih.gov Similarly, the combination of CHAPS with the zwitterionic detergent ASB-14 has been shown to be highly efficient for solubilizing human brain proteins for two-dimensional gel electrophoresis. oup.com

Interactive Data Table: Properties of CHAPS Detergent

| Property | Value | References |

|---|---|---|

| Chemical Name | 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate | fishersci.ca |

| Molecular Weight | 614.88 g/mol | fishersci.ca |

| Detergent Class | Zwitterionic | fishersci.ca |

| Critical Micelle Concentration (CMC) | 6-10 mM | agscientific.comfishersci.ca |

| Aggregation Number | 10 | fishersci.ca |

| Micelle Molecular Weight | 6149 g/mol | fishersci.ca |

| Cloud Point | ≥ 100°C | fishersci.ca |

| Dialyzable | Yes | fishersci.ca |

Comparative Analysis of this compound with Other Detergent Classes in Membrane Protein Extraction

The choice of detergent is a critical step in membrane protein research, and CHAPS is often compared to other classes of detergents to determine the most suitable agent for a specific application.

CHAPS vs. Non-ionic Detergents: Non-ionic detergents like Triton X-100 are also commonly used for protein extraction. researchgate.net However, CHAPS is often more effective at breaking protein-protein interactions than Triton X-100. sigmaaldrich.com In a study comparing extraction methods for olive leaf proteins, a denaturing protocol using SDS yielded the highest number of identified proteins and peptide sequences compared to a physiological extraction with CHAPS and a phenolic extraction. acs.org For the solubilization of polygalacturonic acid synthase, 0.5% Triton X-100 and 20 mM CHAPS showed similar efficacy. researchgate.net

CHAPS vs. Other Zwitterionic Detergents: Within the class of zwitterionic detergents, CHAPS is often a standard to which others are compared. In the extraction of red blood cell membrane proteins, the zwitterionic detergent SB 3-10 yielded similar protein maps to CHAPS in two-dimensional gel electrophoresis. nih.gov However, another zwitterionic detergent, ASB-14, did not show an improvement over CHAPS in that particular study. nih.gov Conversely, for human brain proteins, a combination of CHAPS and ASB-14 was found to be superior to CHAPS alone or other combinations. oup.com

CHAPS vs. Ionic Detergents: Ionic detergents, such as sodium dodecyl sulfate (B86663) (SDS), are strongly denaturing, while CHAPS is considered a mild, non-denaturing detergent. thermofisher.commdpi.com For applications where maintaining the native protein structure and function is paramount, CHAPS is a preferred choice over harsh ionic detergents. wikipedia.orgfishersci.ca

Interactive Data Table: Comparison of Protein Extraction Methods

| Extraction Method | Tissue/Organism | Key Findings | Reference |

|---|---|---|---|

| CHAPS vs. SDS vs. TCA/acetone | Olive Leaf | SDS-based extraction yielded the highest number of unique proteins and peptides. | acs.org |

| CHAPS vs. SB 3-10 vs. ASB-14 | Red Blood Cell Membranes | CHAPS and SB 3-10 gave similar results; ASB-14 did not show improvement. | nih.gov |

| CHAPS vs. CHAPS + ASB-14/ASB-16 | Human Brain | The combination of CHAPS and ASB-14 was most effective for protein solubilization. | oup.com |

| CHAPS vs. Triton X-100 | Pea Epicotyls | 20 mM CHAPS and 0.5% Triton X-100 showed similar efficacy in solubilizing PGA synthase. | researchgate.net |

| Multi-Detergent (incl. CHAPS) vs. TCA-acetone vs. Phenol | Aphids | TCA-acetone extraction yielded the highest protein amount. | nih.gov |

Maintenance of Protein Structural Integrity and Functional Activity

A key advantage of CHAPS in biochemical research is its ability to solubilize membrane proteins while preserving their native structure and biological activity. biotrend.comfishersci.ca

Stabilization of Native Protein Conformations in this compound Solutions

CHAPS is classified as a non-denaturing detergent, meaning it can disrupt the lipid bilayer and protein-protein interactions without unfolding the protein. wikipedia.orgagscientific.com This property is crucial for studies that require the protein to be in its active conformation. For example, CHAPS has been used to solubilize the opiate receptor to a state where it can still bind to opiates, and it can disaggregate cytochrome P450 to its monomeric form without denaturation. sigmaaldrich.com Furthermore, CHAPS is used to stabilize various protein-DNA complexes and can inhibit the spontaneous dissociation of nucleosomes at low concentrations, thereby maintaining the integrity of these fundamental chromatin units. medchemexpress.com In some instances, CHAPS is essential for preventing protein aggregation during purification and concentration, as was the case with the catalytic domain of stromelysin-3, allowing for its subsequent crystallization. researchgate.net

Modulation of Enzyme Activity and Protein-Protein Interactions by this compound

CHAPS can influence enzyme activity and protein-protein interactions in various ways. It is effective at breaking protein-protein interactions, which is a necessary step in the purification and analysis of individual proteins from complex mixtures. sigmaaldrich.comavantiresearch.com However, it is generally considered to be less harsh than ionic detergents, thus preserving the interactions required for biological function. biotrend.com

The presence of CHAPS can be a prerequisite for studying certain enzymatic activities. For instance, the purified Na,K-ATPase enzyme can only be phosphorylated by PKA in vitro after treatment with a detergent like CHAPS. researchgate.net The concentration of CHAPS can also modulate enzyme activity. In a study on GST, the addition of 2% Triton X-100 and 20 mM CHAPS was able to rescue approximately 60% of the enzyme's activity after it had been inactivated by sarkosyl. tandfonline.com

CHAPS can also affect the equilibrium of protein complexes. For the histo-aspartic protease (HAP) from Plasmodium falciparum, the recombinant form exists in a dynamic monomer-dimer equilibrium, and the presence of CHAPS shifts this equilibrium towards the more active monomeric form. researchgate.net In studies of protein-protein interactions using surface plasmon resonance (SPR), CHAPS is sometimes included in the regeneration buffer to ensure the complete removal of the analyte and regeneration of the sensor surface. biorxiv.org

Purification and Isolation of Membrane Proteins

CHAPS is a valuable tool in various stages of membrane protein purification and isolation. Its zwitterionic nature and non-denaturing properties make it suitable for a range of chromatographic techniques. biotrend.comapexbt.com

Due to its electrical neutrality over a wide pH range (pH 2-12), CHAPS is particularly useful in ion-exchange chromatography and isoelectric focusing, as it does not contribute a net charge that could interfere with the separation process. apexbt.com A common application is in two-dimensional gel electrophoresis, where it is often included in the rehydration buffer to solubilize and focus proteins. sigmaaldrich.comavantiresearch.com

A significant advantage of CHAPS is its high critical micelle concentration (CMC) of 6-10 mM and small micellar molecular weight (6150 Da). agscientific.comsigmaaldrich.comsigmaaldrich.com This allows for the relatively easy removal of the detergent from the purified protein sample by methods such as dialysis. agscientific.comfishersci.caavantiresearch.com This is an important consideration for downstream applications where the presence of detergent could be detrimental.

CHAPS is also used in immunoprecipitation procedures. A CHAPS immunoprecipitation buffer is formulated to maintain intermolecular interactions after the extraction of transmembrane and cytosolic proteins. agscientific.com This allows for the co-immunoprecipitation of protein complexes, where an antibody is used to pull down a target protein along with its interacting partners. agscientific.com

Integration of 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate in Chromatographic Separation Techniques

The effective purification of membrane proteins is a cornerstone of their biochemical and structural characterization. Chromatographic techniques are central to this process, and the choice of detergent is paramount for maintaining the protein's native conformation and activity. 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) is frequently employed in various chromatographic methods due to its ability to solubilize membrane proteins while being non-denaturing.

CHAPS has a relatively high critical micelle concentration (CMC) of 4-8 mM, which facilitates its removal during downstream processing steps. Its zwitterionic nature, with a neutral net charge at physiological pH, prevents it from binding to ion-exchange chromatography resins, thus allowing for the separation of proteins based on their intrinsic charge properties without interference from the detergent.

In affinity chromatography, CHAPS is utilized to maintain the solubility of the target membrane protein while allowing for specific binding to the affinity matrix. For instance, in the purification of G-protein coupled receptors (GPCRs), CHAPS has been successfully used to solubilize the receptor from the cell membrane, enabling its subsequent capture by an antibody- or ligand-coupled resin.

Size-exclusion chromatography (SEC) is another technique where CHAPS is beneficial. After initial purification steps, SEC can be used to separate the protein-detergent complex from aggregated proteins and other contaminants. The size of the CHAPS micelle is relatively small and uniform, which aids in achieving good resolution during SEC.

Table 1: Properties of CHAPS Relevant to Chromatography

| Property | Value | Significance in Chromatography |

| Chemical Formula | C₃₂H₅₈N₂O₇S | Defines the molecular structure and properties. |

| Molecular Weight | 614.88 g/mol | Influences the size of the detergent micelle. |

| Critical Micelle Concentration (CMC) | 4-8 mM | Facilitates removal by dialysis or diafiltration. |

| Aggregation Number | 4-14 | Determines the size of the micelle. |

| Net Charge (pH 7) | 0 | Prevents interference with ion-exchange chromatography. |

Detergent Removal Strategies for Post-Purification Sample Preparation

Following the successful purification of a membrane protein in the presence of a detergent like CHAPS, it is often necessary to remove the detergent for subsequent downstream applications such as structural studies (e.g., X-ray crystallography, cryo-electron microscopy), functional assays, or mass spectrometry. The choice of detergent removal method depends on the properties of the protein and the detergent, as well as the requirements of the final application.

Dialysis is a commonly used method for removing detergents with a high CMC, such as CHAPS. The protein-detergent solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the smaller detergent monomers to pass through the membrane into a detergent-free buffer, while retaining the larger protein. The efficiency of dialysis is dependent on the large volume of the external buffer and requires frequent buffer changes.

Another effective technique is diafiltration, which is a faster alternative to dialysis. In this method, the protein-detergent solution is continuously diluted with detergent-free buffer while being simultaneously concentrated, effectively washing away the detergent monomers.

Adsorption-based methods, using hydrophobic beads like Bio-Beads SM-2, are also widely employed for the removal of CHAPS. These porous polystyrene beads have a high affinity for hydrophobic molecules and can efficiently sequester detergent micelles and monomers from the solution, leaving the purified protein in a detergent-depleted buffer.

For certain applications, detergent exchange, rather than complete removal, is the desired outcome. This can be achieved by performing chromatography or dialysis in the presence of a different detergent, gradually replacing the initial solubilizing detergent (e.g., CHAPS) with one that is more compatible with the downstream application.

Table 2: Comparison of CHAPS Removal Methods

| Method | Principle | Advantages | Disadvantages |

| Dialysis | Diffusion across a semi-permeable membrane based on a concentration gradient. | Gentle method, suitable for delicate proteins. | Slow process, requires large buffer volumes. |

| Diafiltration | Convective transport of detergent through a membrane. | Faster than dialysis, can concentrate the sample. | Can lead to protein aggregation if not optimized. |

| Hydrophobic Adsorption | Sequestration of detergent by hydrophobic beads. | High efficiency, can be performed in a batch or column format. | Potential for non-specific binding of the protein to the beads. |

Advanced Methodologies and Structural Elucidation Utilizing 3 Cholamidopropyl 1,1 Dimethamine

Application in High-Resolution Structural Biology Techniques

CHAPS has been successfully employed in several high-resolution techniques to determine the three-dimensional structures of proteins, particularly membrane proteins, which are notoriously difficult to study.

Cryo-Electron Microscopy (Cryo-EM) Sample Preparation and Optimization

In cryo-electron microscopy (cryo-EM), the preparation of a thin, vitreous ice layer containing well-dispersed, structurally intact protein particles is critical. CHAPS is utilized as an additive during sample preparation to overcome common challenges such as particle aggregation and preferred orientation at the air-water interface. researchgate.netthermofisher.com As a zwitterionic detergent, CHAPS can help to stabilize membrane protein assemblies by minimizing hydrophobic interactions that lead to aggregation during the vitrification process. researchgate.net

The addition of CHAPS, often at concentrations around 0.2% to 0.4% (w/v), has been shown to improve the dispersion of particles on the cryo-EM grid. researchgate.netresearchgate.net This is attributed to two main mechanisms: it reduces the interaction of protein particles with the air-water interface, which can cause denaturation, and it can increase the hydrophilicity of the grid surface. thermofisher.com For instance, the addition of CHAPS at 1x CMC was demonstrated to improve the angular distribution of fatty acid synthase particles, which was crucial for achieving a high-resolution 3D reconstruction. thermofisher.com While beneficial, the concentration of CHAPS must be carefully optimized, as excessive amounts can lead to the formation of visible free micelles that can obscure the particles of interest and lower the contrast in the final micrographs. researchgate.netcryoem101.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Membrane Protein Studies

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of membrane proteins in a near-native environment. For these studies, proteins must be solubilized in a membrane-mimetic system, such as detergent micelles. CHAPS is frequently used for this purpose due to its ability to form small, stable micelles that tumble rapidly enough in solution to yield high-resolution NMR spectra. nih.govmdpi.com

The zwitterionic nature of CHAPS is advantageous as it is less denaturing than ionic detergents. mdpi.com The small size of CHAPS micelles (approximately 6 kDa) is particularly beneficial for NMR studies of membrane proteins, as larger protein-detergent complexes can lead to slow tumbling, broad spectral lines, and a loss of signal. mdpi.com NMR studies have investigated the micellization behavior of CHAPS itself, revealing that factors like temperature and salt concentration can influence its two apparent critical micelle concentration (cmc) values. nih.gov This detailed understanding of its aggregation properties allows for the fine-tuning of experimental conditions to ensure optimal solubilization and stabilization of the target membrane protein for structural analysis. nih.gov Molecular dynamics simulations and NMR experiments have provided insights into the structure of CHAPS micelles, suggesting a grain-like heterogeneity with hydrophobic pockets, which may contribute to its efficacy in solubilizing diverse membrane proteins. nih.govacs.org

X-ray Crystallography and Protein-Detergent Complex Formation

The formation of well-ordered, diffraction-quality crystals is the primary bottleneck in X-ray crystallography of membrane proteins. The detergent used to solubilize and stabilize the protein plays a crucial role in this process by forming a protein-detergent complex (PDC) that is amenable to crystallization. CHAPS has been instrumental in the crystallization of several proteins. nih.govresearchgate.net

Its rigid, steroidal backbone and zwitterionic headgroup contribute to the formation of stable and homogeneous PDCs. A notable example is the crystallization of the stromelysin-3 (ST3) catalytic domain, where CHAPS was required to prevent aggregation and stabilize the protein. The resulting crystal structure revealed two bound CHAPS molecules. One molecule shielded a hydrophobic surface of the protein, preventing aggregation and participating in crystal packing interactions, while the other stabilized a loop region. nih.gov In another study, while CHAPS alone only yielded crystals of CYP24A1 that diffracted to a low resolution, a mixture of CHAPS with a facial amphiphile led to high-resolution diffracting crystals. pnas.org The small micelle size and high CMC of CHAPS facilitate its removal by methods like dialysis, which can be an important step in screening for crystallization conditions. mdpi.com

| Property | Value | Reference |

| Chemical Formula | C₃₂H₅₈N₂O₇S | mdpi.com |

| Molecular Weight | 614.88 g/mol | biocrick.com |

| Type | Zwitterionic | mdpi.com |

| Critical Micelle Conc. (CMC) | ~0.5% (8–10 mM) | mdpi.com |

| Micelle Molecular Weight | ~6 kDa | mdpi.com |

| Aggregation Number | ~10 | mdpi.com |

Mass Spectrometry-Based Proteomics with 3-(Cholamidopropyl)-1,1-dimethamine

The use of detergents is often necessary for the analysis of complex protein mixtures, especially those containing membrane proteins. However, the compatibility of these detergents with mass spectrometry (MS) instrumentation presents a significant challenge.

Compatibility and Challenges in Mass Spectrometric Analysis of Detergent-Solubilized Proteins

Most detergents, including CHAPS, are considered incompatible with common mass spectrometry techniques like electrospray ionization (ESI) and matrix-assisted laser desorption ionization (MALDI). psu.edupsu.edu The presence of detergents, even at low concentrations, can lead to severe ion suppression, where the detergent molecules outcompete the protein or peptide analytes for ionization, drastically reducing their signal. nih.gov Furthermore, detergents can form adducts with the analytes, complicating the resulting mass spectra, and can contaminate the mass spectrometer's ion source and transfer optics. nih.govcolostate.edu

CHAPS is often cited as a detergent that must be removed from samples prior to LC-MS analysis. psu.edu While some sources suggest it can be compatible at very low concentrations (e.g., <0.05% - 0.1%), it is generally recommended to employ detergent removal strategies. nih.govcolostate.edu These strategies include size-exclusion chromatography, precipitation methods, or the use of specialized detergent-removal spin columns. researchgate.net However, the large carbon structure of CHAPS can cause it to bind to C18 columns, making its removal by this common method inefficient. researchgate.net

Native Mass Spectrometry (nMS) of Protein-Detergent Complexes

Native mass spectrometry (nMS) is a specialized technique that aims to analyze intact proteins and protein complexes, preserving their non-covalent interactions. This method provides valuable information on stoichiometry, conformation, and ligand binding. While challenging, detergents are necessary to transfer membrane protein complexes from solution into the gas phase for nMS analysis. nih.govnih.gov

Zwitterionic detergents like CHAPS have been utilized in native MS studies. nih.govbiorxiv.org The conditions for nMS require a delicate balance: the detergent must be gentle enough to maintain the native structure of the protein complex in solution, yet it must be readily stripped away from the complex in the gas phase through collisional activation. nih.gov The properties of the detergent micelles are critical in this process. CHAPS has been used in the study of protein complexes using techniques that interface with native MS, such as blue native polyacrylamide gel electrophoresis (BN-PAGE), where it is used to solubilize protein complexes before analysis. researchgate.net Recent advances in nMS are increasingly focused on analyzing membrane proteins in more native-like environments, such as nanodiscs, but detergents like CHAPS remain a tool in the initial solubilization and purification stages. nih.gov

| Technique | Role of CHAPS | Key Considerations |

| Cryo-EM | Reduces aggregation and preferred orientation. researchgate.netthermofisher.com | Optimal concentration is crucial to avoid excess micelles. researchgate.net |

| NMR Spectroscopy | Forms small, rapidly tumbling micelles for high-resolution spectra. nih.govmdpi.com | Micelle properties are sensitive to temperature and salt. nih.gov |

| X-ray Crystallography | Stabilizes protein-detergent complexes for crystal formation. nih.gov | Can directly participate in crystal lattice contacts. nih.gov |

| Mass Spectrometry | Solubilizes proteins but generally incompatible with MS analysis. psu.edunih.gov | Causes ion suppression; must be removed before analysis. psu.educolostate.edu |

| Native MS | Used to maintain complexes in solution before gas-phase analysis. nih.govbiorxiv.org | Balance between protein stability and detergent removal in the gas phase. nih.gov |

Based on a comprehensive review of scientific literature, it is not possible to generate an article on the chemical compound This compound that adheres to the provided outline. The specified methodologies and applications are not associated with this particular compound.

Extensive searches have revealed that the applications detailed in the user's request, such as the biophysical characterization of protein-detergent complexes and integration into membrane mimetic systems, are characteristic of a different, albeit structurally related, compound known as CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).

The compound This compound (CAS 76555-98-1) is identified in chemical literature with potential applications as an antidiabetic agent and an inhibitor of phospholipase A2. There is no available data connecting it to the roles of a detergent in protein structural elucidation, the formation of proteoliposomes, bicelles, or its use in nanodisc assembly as outlined.

Therefore, creating an article that is scientifically accurate while focusing solely on "this compound" within the requested structure is not feasible due to the absence of relevant research findings. The provided outline aligns perfectly with the known uses of the zwitterionic detergent CHAPS, suggesting a possible confusion between the two compounds.

Comparative Studies, Emerging Research Directions, and Future Perspectives

Comparative Efficacy of 3-(Cholamidopropyl)-1,1-dimethamine with Novel Amphiphiles

No peer-reviewed studies were found that directly compare the efficacy of this compound with other amphiphiles for membrane protein research.

Evaluation Against Asymmetric Detergents and Engineered Glycosides

There is no available data evaluating the performance of this compound against asymmetric detergents or engineered glycosides in the context of membrane protein extraction or stabilization.

Assessment Relative to Fluorinated and Hybrid Detergents

Similarly, the scientific literature lacks any assessment of this compound relative to fluorinated or hybrid detergents.

Strategies for Optimizing Detergent Selection and Handling in Complex Biomolecular Systems

While general strategies for optimizing detergent selection are well-established in the field of membrane proteomics, there are no specific strategies documented for the handling and optimization of this compound for these applications. General principles often involve screening a panel of detergents with varying properties to find the optimal conditions for a specific membrane protein. nih.gov

Computational Modeling and Simulation of this compound-Protein Interactions

No computational models or simulation studies focusing on the interaction between this compound and proteins have been published in the scientific literature. Such studies are common for well-established detergents like CHAPS, providing insights into their mechanism of action. mpi-cbg.de

Future Trajectories in this compound Research and Its Broader Impact on Membrane Protein Science

Given the lack of current research on this compound in membrane protein science, there are no discernible future trajectories or discussions of its potential impact in this field. The research focus for this molecule, based on available information, appears to be directed towards its pharmacological properties. nih.gov

Q & A

Q. What is the role of CHAPS in protein extraction buffers, and how does its concentration affect solubilization efficiency?

CHAPS is a zwitterionic detergent widely used to solubilize membrane proteins while preserving their native conformation. Its amphipathic structure disrupts lipid-lipid and lipid-protein interactions without denaturing proteins. In a standard protocol, 2% CHAPS in lysis buffer (7 M urea, 2 M thiourea) effectively homogenizes salivary gland tissues for proteomic analysis . Optimal concentrations (typically 0.5–2%) depend on the hydrophobicity of the target protein; exceeding the critical micelle concentration (CMC) of 6–10 mM may reduce solubilization efficiency due to micelle aggregation .

Q. How should CHAPS-containing buffers be prepared to ensure stability during protein extraction?

CHAPS should be dissolved in high-purity water or compatible buffers (e.g., PBS or Tris-HCl) at room temperature to avoid precipitation. For proteomics-grade applications, ensure conductivity <50 µS/cm (10% solution) and pH 5–7 to minimize interference with downstream assays like mass spectrometry. Pre-filter buffers through 0.22 µm membranes to remove particulates .

Advanced Research Questions

Q. How can CHAPS be optimized for membrane protein studies when conflicting data arise from differential solubilization outcomes?

Discrepancies in solubilization efficiency often stem from variations in protein-lipid composition or detergent-to-protein ratios. For example, CHAPS (CMC = 6–10 mM) outperforms Triton X-100 in maintaining ATP-binding activity of P-glycoprotein (Pgp) but may require supplementation with lipids during reconstitution . To resolve contradictions:

Q. What methodological controls are necessary when CHAPS interferes with enzymatic assays?

CHAPS can inhibit enzymes like proteases or phosphatases due to its sulfonate group. Mitigate interference by:

Q. How does CHAPS compare to structurally similar detergents in stabilizing protein-protein interactions for structural studies?

CHAPS’ zwitterionic nature reduces ionic interference in techniques like cryo-EM or X-ray crystallography. Unlike ionic detergents (e.g., SDS), CHAPS maintains protein complexes intact at concentrations below its CMC. For example, CHAPS (4%) preserved the oligomeric state of Bem1p-PX domain in phospholipid-binding assays, whereas Triton X-100 disrupted interactions .

Methodological Considerations

Q. What steps ensure reproducibility in CHAPS-based protocols across different tissue types?

- Standardize homogenization: Use glass homogenizers (20 strokes) followed by 3 cycles of sonication-vortex (1 min ultrasonic bath, 10 sec vortex) .

- Centrifuge at 200 × g for 5 min to remove debris before ultracentrifugation (100,000 × g) for membrane fractionation .

- Validate protein recovery using Bradford assays with BSA standards, correcting for CHAPS-induced absorbance shifts at 595 nm .

Q. How can CHAPS be integrated into multidimensional separation workflows for complex proteomes?

- Combine CHAPS with chaotropes (e.g., 6 M urea) for initial solubilization, followed by 2D-PAGE or LC-MS/MS.

- For isoelectric focusing, use CHAPS at 2–4% to reduce streaking caused by hydrophobic proteins .

Data Analysis and Troubleshooting

Q. How should researchers address batch-to-batch variability in CHAPS purity?

- Source CHAPS with ≥98% purity (validated via NMR or HPLC) and moisture content <2% .

- Pre-test each batch using a model protein (e.g., cytochrome c) to confirm solubilization efficiency .

Q. What advanced techniques resolve CHAPS-induced artifacts in native PAGE or Blue Native PAGE?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.